molecular formula C10H14INO B8247172 2-Iodo-3-isobutoxy-6-methylpyridine

2-Iodo-3-isobutoxy-6-methylpyridine

Cat. No.: B8247172
M. Wt: 291.13 g/mol
InChI Key: DPUXXAWOMHAURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-isobutoxy-6-methylpyridine is a pyridine derivative featuring a halogen (iodo) at position 2, an isobutoxy group at position 3, and a methyl group at position 4. This substitution pattern confers unique steric and electronic properties. The methyl group at position 6 adds further steric constraints. Such compounds are often intermediates in pharmaceuticals or agrochemical synthesis, though specific applications for this derivative require further study.

Properties

IUPAC Name

2-iodo-6-methyl-3-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO/c1-7(2)6-13-9-5-4-8(3)12-10(9)11/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUXXAWOMHAURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OCC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-isobutoxy-6-methylpyridine typically involves the iodination of 3-isobutoxy-6-methylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective iodination at the desired position.

Industrial Production Methods

On an industrial scale, the production of 2-Iodo-3-isobutoxy-6-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-isobutoxy-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Substitution: Formation of azido, cyano, or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Iodo-3-isobutoxy-6-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Iodo-3-isobutoxy-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the isobutoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analog Analysis

The following table compares 2-Iodo-3-isobutoxy-6-methylpyridine with structurally related pyridine derivatives from literature:

Compound Name Substituents (Position) Key Features Reference
2-Iodo-3-isobutoxy-6-methylpyridine 2-I, 3-OiBu, 6-Me High steric bulk, potential for cross-coupling, low solubility N/A
3-Iodo-2-methoxy-5-methylpyridine 3-I, 2-OMe, 5-Me Moderate solubility; iodo at position 3 reduces cross-coupling efficiency
2-Chloro-6-methoxypyridin-3-yl)methanol 2-Cl, 6-OMe, 3-CH2OH Polar due to methanol group; chloro substituent lowers reactivity
2-Chloro-4,6-dimethoxypyridine 2-Cl, 4-OMe, 6-OMe High solubility; electron-rich due to dual methoxy groups

Key Findings

However, its position at C2 (vs. C3 in ) may alter regioselectivity in reactions.

Solubility and Stability :

  • Methoxy and dimethoxy analogs exhibit higher aqueous solubility due to polarity , whereas the target compound’s isobutoxy group likely reduces solubility.
  • Methyl groups at C6 (target) vs. C5 () create distinct steric environments, affecting crystallization and stability.

Synthetic Utility :

  • Iodo-substituted pyridines (e.g., ) are common in Suzuki-Miyaura couplings, suggesting similar applications for the target compound.
  • Chloro analogs (e.g., ) are typically used in nucleophilic substitutions, but their lower leaving-group aptitude limits versatility compared to iodo derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.